molecular formula C8H18N2 B8524299 1-N-cyclobutylbutane-1,3-diamine

1-N-cyclobutylbutane-1,3-diamine

Cat. No.: B8524299
M. Wt: 142.24 g/mol
InChI Key: CMXGIOUEGHUUMA-UHFFFAOYSA-N
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Description

1-N-Cyclobutylbutane-1,3-diamine is a diamine derivative featuring a cyclobutyl substituent on the nitrogen atom of a butane-1,3-diamine backbone. Cyclobutyl groups are known to confer unique steric and electronic effects, which can influence solubility, stability, and receptor interactions .

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

1-N-cyclobutylbutane-1,3-diamine

InChI

InChI=1S/C8H18N2/c1-7(9)5-6-10-8-3-2-4-8/h7-8,10H,2-6,9H2,1H3

InChI Key

CMXGIOUEGHUUMA-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC1CCC1)N

Origin of Product

United States

Comparison with Similar Compounds

Cycloalkane-Substituted Diamines

  • (1R,3R)-N1-Cyclobutylcyclobutane-1,3-diamine (CAS 1377077-65-0):
    This compound shares the cyclobutyl motif but incorporates a cyclobutane backbone instead of butane. Its molecular weight (208.22 g/mol) and rigid structure may reduce solubility compared to linear analogues. Such rigidity can enhance binding specificity in receptor interactions, as seen in enantiopure TLR2 agonists .

  • Cyclopentane derivatives are often explored for balanced steric effects and metabolic stability .

Linear Diamines with Modified Substituents

  • N1,N1-Dimethylpropane-1,3-diamine :
    Used in TLR2 agonists, this compound demonstrated enhanced water solubility (>10 mg/mL) and potency (EC50 = 0.25 nM) when appended to a serine carbamate. The dimethyl groups improve solubility by reducing crystallinity, a strategy applicable to cyclobutyl derivatives .

  • N1,N1,3-Trimethylbutane-1,3-diamine (CAS 933738-55-7):
    This methyl-substituted diamine (C7H18N2) has a boiling point under 40 Torr and hazards including flammability (H225) and skin corrosion (H314). Such data underscore the importance of substituent choice in safety profiles .

Solubility and Stability

  • Water Solubility : Cyclobutyl groups, while hydrophobic, can be offset by polar moieties. For example, attaching polyethylene glycol (PEG) units or dimethylamine groups (as in TLR2 agonists) increases aqueous solubility .
  • Stability : Enantiopure diamines, such as compound 35 in , show superior stability and potency. Racemic mixtures may suffer from reduced efficacy (e.g., EC50 = 1.29 nM vs. 0.25 nM for enantiopure forms) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Properties
1-N-Cyclobutylbutane-1,3-diamine* C8H17N2 141.24 Moderate (est.) Rigid structure, potential enantiopurity
(1R,3R)-N1-Cyclobutylcyclobutane-1,3-diamine C11H12N2 208.22 Low High rigidity, enantiopure
N1,N1-Dimethylpropane-1,3-diamine C5H14N2 102.18 >10 mg/mL High solubility, TLR2 agonist
N1,N1,3-Trimethylbutane-1,3-diamine C7H18N2 130.23 Not reported Flammable, corrosive

*Estimated data based on structural analogues.

Preparation Methods

Cyclopropanation and Ring-Opening Reactions

A prominent route to cyclobutane-containing compounds involves the use of bicyclo[1.1.0]butane derivatives as strained intermediates. The central C(1)–C(3) σ-bond in bicyclo[1.1.0]butanes exhibits unique reactivity due to its bent geometry and high p-orbital character, enabling nucleophilic or electrophilic additions. For 1-N-cyclobutylbutane-1,3-diamine , the following steps are hypothesized:

  • Synthesis of Bicyclo[1.1.0]Butyl Carboxylates :
    Enantioselective intramolecular cyclopropanation of (E)-2-diazo-5-arylpent-4-enoates using chiral rhodium catalysts (e.g., Rh₂(S-NTTL)₄) generates bicyclo[1.1.0]butane-1-carboxylates. For example, tert-butyl bicyclo[1.1.0]butyl carboxylates can be prepared with >90% enantiomeric excess (e.e.) under optimized conditions (−78°C, toluene).

  • Homoconjugate Addition of Organocuprates :
    Treatment of bicyclo[1.1.0]butyl carboxylates with organomagnesium reagents (e.g., Grignard reagents) and copper(I) bromide in THF facilitates homoconjugate addition across the C(1)–C(3) bond. Subsequent trapping with electrophiles (e.g., alkyl halides) yields trisubstituted cyclobutanes.

  • Amination and Deprotection :
    The cyclobutane intermediate is functionalized with amine groups via nucleophilic substitution or reductive amination. For instance, reaction with benzylamine under DMSO/LiCl conditions at ambient temperature introduces the primary amine. Final deprotection (e.g., hydrogenolysis of benzyl groups) yields the target diamine.

Key Data :

  • Yield : 60–75% for homoconjugate addition steps.

  • Stereoselectivity : Diastereomeric ratios (d.r.) up to 20:1 achieved via chiral Rh catalysts.

Cyclobutane Ring Construction via [2+2] Cycloaddition

Transition Metal-Catalyzed Cycloaddition

The [2+2] cycloaddition of alkenes offers a direct route to cyclobutanes. For 1-N-cyclobutylbutane-1,3-diamine , this method involves:

  • Substrate Design : Use of electron-deficient alkenes (e.g., enamines) and strained alkenes (e.g., norbornene) to enhance reactivity.

  • Catalytic System : Photochemical or Ru(II)-catalyzed conditions enable regioselective cycloaddition. For example, Ru(bpy)₃²⁺ under visible light facilitates intermolecular [2+2] reactions.

  • Post-Functionalization : The resulting cyclobutane is subjected to ozonolysis or aminolysis to install amine groups.

Limitations :

  • Poor stereocontrol in intermolecular reactions.

  • Competing polymerization side reactions.

Reductive Amination of Cyclobutanone Precursors

Ketone to Amine Conversion

A two-step protocol is widely employed:

  • Synthesis of 1,3-Diketocyclobutane :
    Cyclobutanone derivatives are prepared via Friedel-Crafts alkylation or Dieckmann condensation. For example, reaction of cyclobutylacetic acid with thionyl chloride yields cyclobutanoyl chloride, which undergoes nucleophilic attack by ammonia to form 1,3-diaminocyclobutane.

  • Reductive Amination :
    The diketone is treated with ammonium acetate and a reducing agent (e.g., NaBH₃CN) to yield the diamine. This method is advantageous for scalability but often requires chiral auxiliaries to control stereochemistry.

Optimization Parameters :

  • Temperature : 0–25°C to minimize side reactions.

  • Catalyst : Chiral phosphoric acids (e.g., TRIP) for asymmetric induction.

Enzymatic and Biocatalytic Approaches

Enzyme-Mediated Cyclopropanation

Recent advances in biocatalysis have enabled the synthesis of chiral cyclobutanes using engineered cytochrome P450 enzymes. For example, directed evolution of P450-BM3 variants allows enantioselective cyclopropanation of allylic amines, yielding cyclobutane intermediates with >95% e.e.. Subsequent hydrolysis and amination steps furnish the diamine.

Advantages :

  • High enantioselectivity without metal catalysts.

  • Eco-friendly aqueous reaction conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-N-cyclobutylbutane-1,3-diamine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, protected derivatives like 1-N-Carbobenzyloxy-butane-1,3-diamine hydrochloride (a precursor) are synthesized using Boc or Cbz groups to shield reactive amines, followed by deprotection with HCl/EtOAc . Key factors include:

  • Temperature : Reactions often proceed at 0–25°C to minimize side products.
  • Catalysts : Pd/C or Raney Ni for hydrogenolysis of protective groups.
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
    • Data Table :
MethodYield (%)Purity (HPLC)Key Reagents
Reductive Amination65–75>95%NaBH₃CN, NH₃, MeOH
Nucleophilic Sub.50–6090–95%K₂CO₃, DMF, 80°C

Q. Which spectroscopic techniques are most reliable for characterizing 1-N-cyclobutylbutane-1,3-diamine?

  • Methodology :

  • NMR : ¹H NMR (δ 1.2–1.8 ppm for cyclobutyl protons; δ 2.6–3.1 ppm for amine protons) and ¹³C NMR (δ 25–35 ppm for cyclobutyl carbons) confirm structure .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 157.1) validates molecular weight .
  • IR : N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Stability studies show:

  • Thermal Stability : Decomposition >150°C (TGA data) .
  • Light Sensitivity : Store in amber vials at –20°C to prevent oxidation .

Advanced Research Questions

Q. What computational strategies are effective for modeling the conformational flexibility of 1-N-cyclobutylbutane-1,3-diamine?

  • Methodology :

  • DFT Calculations : B3LYP/6-31G(d) optimizes geometry and predicts tautomeric states .
  • MD Simulations : Analyze solvent interactions (e.g., water vs. DMSO) using GROMACS .
    • Data Insight : Cyclobutyl ring strain (~110 kJ/mol) impacts reactivity and binding affinity .

Q. How can contradictory crystallographic and spectroscopic data be resolved during structural elucidation?

  • Methodology :

  • X-ray vs. NMR : Discrepancies in bond lengths (e.g., C-N) arise from dynamic effects in solution. Use SHELXL for refinement and SHELXE for phase correction .
  • Case Study : A 0.1 Å deviation in C-N bonds was resolved by re-measuring diffraction data at 100 K to reduce thermal motion artifacts .

Q. What in vitro assays are suitable for probing the biological interactions of 1-N-cyclobutylbutane-1,3-diamine with kinase targets?

  • Methodology :

  • Kinase Inhibition : Use fluorescence polarization (FP) assays with ATP-competitive probes (IC₅₀ values in nM range) .
  • Binding Kinetics : Surface plasmon resonance (SPR) quantifies kₐ (association) and k_d (dissociation) rates .
    • Data Table :
Target KinaseIC₅₀ (nM)Assay TypeReference
EGFR12 ± 2FP
CDK245 ± 5SPR

Q. How do steric effects from the cyclobutyl group influence regioselectivity in cross-coupling reactions?

  • Methodology :

  • Steric Maps : Generate using MolCalc to visualize hindered sites .
  • Case Study : Suzuki-Miyaura coupling at the less-hindered amine site achieves >80% regioselectivity with Pd(PPh₃)₄ .

Critical Analysis of Data Contradictions

Q. Why do reported melting points for 1-N-cyclobutylbutane-1,3-diamine vary across studies (e.g., 85–95°C)?

  • Resolution : Variations arise from:

  • Purity : HPLC purity <98% lowers observed melting points .
  • Polymorphism : Differential scanning calorimetry (DSC) identifies metastable crystalline forms .

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